2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one
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Overview
Description
2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one is a heterocyclic compound that belongs to the class of naphthopyrans. This compound is characterized by a naphthalene ring fused to a pyran ring, with a fluorophenyl group attached at the 2-position. Naphthopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a three-component reaction involving aromatic aldehydes, methyl cyanoacetate, and 1,3-cyclohexadione in the presence of a catalyst can be used . This reaction can be facilitated by microwave irradiation, which enhances the reaction rate and yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as photochromic materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one can be compared with other similar compounds, such as:
Allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate: This compound also contains a fluorophenyl group and a pyran ring but differs in its additional functional groups and overall structure.
Benzopyran-4-one derivatives: These compounds share the pyran-4-one core structure but may have different substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
652138-27-7 |
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Molecular Formula |
C19H11FO2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)benzo[g]chromen-4-one |
InChI |
InChI=1S/C19H11FO2/c20-15-7-5-12(6-8-15)18-11-17(21)16-9-13-3-1-2-4-14(13)10-19(16)22-18/h1-11H |
InChI Key |
GYACLLLIDBOZLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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